Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hcl
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Overview
Description
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a difluoromethyl group, and a carboxylate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-dicarbonyl compound, followed by the introduction of the difluoromethyl group through electrophilic fluorination. The final step involves esterification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amino group may participate in hydrogen bonding with the target. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-amino-1-(chloromethyl)-1H-pyrazole-3-carboxylate
- Methyl 4-amino-1-(bromomethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can result in different biological activities and reactivity compared to its analogs with other substituents.
Biological Activity
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate hydrochloride (CAS Number: 1690551-06-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of fungicides. This compound is structurally related to other pyrazole derivatives known for their antifungal properties, particularly through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.
Property | Value |
---|---|
Molecular Formula | C₆H₇F₂N₃O₂ |
Molecular Weight | 191.14 g/mol |
CAS Number | 1690551-06-4 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
The primary mechanism of action for methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is believed to involve the inhibition of SDH, which disrupts the electron transport chain in fungi, leading to cell death. This mode of action is shared with several commercial fungicides derived from similar chemical structures, including those that have been developed since the 1960s.
Antifungal Activity
Research indicates that compounds within the pyrazole class, including methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate, exhibit significant antifungal activity against various phytopathogenic fungi. A study highlighted that certain derivatives showed higher antifungal efficacy than established fungicides like boscalid. The structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds for enhanced biological performance.
Case Study: Efficacy Against Specific Fungi
A comparative analysis of several pyrazole derivatives demonstrated that methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate had an IC50 value significantly lower than that of boscalid against Zymoseptoria tritici, indicating its potential as a more effective treatment option for certain fungal infections.
Compound | Target Fungus | IC50 (mg/L) |
---|---|---|
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate | Zymoseptoria tritici | 5.2 |
Boscalid | Zymoseptoria tritici | 10.5 |
Isopyrazam | Alternaria species | 7.8 |
Structure-Activity Relationship (SAR)
The effectiveness of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate can be attributed to specific structural features that enhance its binding affinity to the active site of SDH. Studies utilizing molecular docking have identified critical interactions between the compound and amino acid residues within the enzyme, which are essential for its inhibitory activity.
Synthesis and Development
The synthesis of methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves multi-step processes starting from difluoroacetic acid derivatives. Advanced synthetic methods have been developed to improve yield and purity, making it feasible for large-scale production.
Synthesis Overview
A typical synthesis pathway includes:
- Formation of the Pyrazole Ring : Reaction of difluoroacetic acid with hydrazine derivatives.
- Carboxylation : Introduction of the carboxyl group through nucleophilic substitution.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt form.
Properties
IUPAC Name |
methyl 4-amino-1-(difluoromethyl)pyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2.ClH/c1-13-5(12)4-3(9)2-11(10-4)6(7)8;/h2,6H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKOBULFRPGUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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